The synthesis of chromium;yttrium compounds can be achieved through several methods:
The molecular structure of chromium;yttrium compounds varies depending on the specific compound formed. Typically, these compounds exhibit complex crystal structures.
Chromium;yttrium compounds can participate in various chemical reactions:
The mechanism of action for chromium;yttrium compounds in applications often relates to their electronic properties:
Chromium;yttrium compounds have several scientific uses:
Solid-state reactions between chromium and yttrium precursors yield advanced intermetallic compounds and complex oxides through thermally driven diffusion processes. Yttrium chromate (YCrO₄) nanoparticles are synthesized via solution combustion methods using neem leaf extract as a green reducing agent. This process involves calcination at 600°C, producing a pure tetragonal phase (space group I4₁/a m d:1) with characteristic porous morphology. The reaction kinetics follow a multistage mechanism: initial precursor decomposition (200–400°C), intermediate yttrium-chromium oxide formation (400–550°C), and final crystalline YCrO₄ development (>550°C). Phase purity is confirmed by PXRD, showing no impurity peaks, while UV-Vis spectroscopy reveals multiple absorbance peaks corresponding to charge-transfer transitions. The bandgap, determined via Tauc plot analysis, measures 3.08 eV, indicating semiconductor behavior suitable for energy applications [1].
For pigment synthesis, doped yttrium aluminates (YAl₁₋ₓCrₓO₃) form through solid-state reactions between yttrium, aluminum, and chromium nitrates at 1,100–1,300°C. Mineralizers like MgF₂-Na₂B₄O₇ accelerate perovskite phase formation by reducing crystallization temperatures by 150–200°C. Rietveld refinement confirms that mineralized systems achieve >92% perovskite phase purity versus <75% in non-mineralized equivalents. Chromium substitution in octahedral sites generates intense red coloration (CIE a_ values up to +36.95) due to *d-d transitions in strong crystal fields [6].
Table 1: Solid-State Synthesis Parameters for Cr-Y Compounds
Compound | Precursors | Temperature | Key Phases | Functional Properties |
---|---|---|---|---|
YCrO₄ | Y(NO₃)₃, Cr-salts, Neem extract | 600°C | Tetragonal YCrO₄ | Bandgap: 3.08 eV |
YAl₀.₉₇Cr₀.₀₃O₃ | Y/Al/Cr nitrates, MgF₂-Na₂B₄O₇ | 1,100°C | Perovskite (Pnma) | CIE a_: +36.95 (red pigment) |
YCrO₃ | Y₂O₃, Cr₂O₃ | 1,400°C | Orthorhombic | Electrical conductivity: 10⁻³ S/cm |
Plasma-Enhanced Atomic Layer Deposition (PEALD)
Yttrium carbide (YCₓ) thin films are fabricated using bis(ethylcyclopentadienyl)-diisopropylacetamidinate-yttrium [Y(EtCp)₂(iPr₂-amd)] and H₂ plasma. This process exhibits self-limiting growth at 150–350°C with a growth per cycle (GPC) of 0.8 Å/cycle. In-situ QCM analysis confirms surface saturation within 5s precursor pulses. XPS reveals carbon-rich compositions (YC₁.₆) with minimal oxygen contamination (<3 at.%). The films function as dual diffusion barriers, effectively blocking copper and ruthenium migration at 500°C. A 4nm YCₓ layer reduces Cu diffusion by >95% compared to conventional TaN barriers, attributed to its dense nanocrystalline structure (grain size: 5–8nm) [4].
Reactive Magnetron Sputtering
Reactive sputtering of yttrium metal targets in Ar-O₂ atmospheres produces Y₂O₃ and Y-rich coatings with enhanced plasma resistance. Operating in metallic mode (oxygen flow: 5 sccm; power: 400W) achieves deposition rates of 18 nm/min—eightfold higher than poisoned mode. Key parameters include:
Table 2: Vapor Deposition Techniques for Cr-Y Thin Films
Technique | Precursors/ Targets | Conditions | Film Properties | Applications |
---|---|---|---|---|
PEALD-YCₓ | Y(EtCp)₂(iPr₂-amd) + H₂ plasma | 250°C, 5s pulse | Thickness: 4–50nm; Resistivity: 200 μΩ·cm | Cu/Ru diffusion barriers |
Reactive Sputtering | Y metal + O₂ | 400W, 5sccm O₂, 300°C | Etch rate: 12 nm/min (CF₄/O₂) | Plasma-resistant coatings |
EB-PVD | Y₂O₃ pellets | 10⁻⁴ Torr, 1,800°C | Columnar microstructure | Thermal barrier coatings |
Mechanical alloying induces solid-state reactions between chromium and yttrium powders without external heating. In Cr-Al-Y systems, high-energy ball milling (400 rpm, BPR 20:1) drives sequential phase transformations:
For AB₅-type intermetallics (e.g., La₀.₆₇Ce₀.₂₁Nd₀.₀₈Pr₀.₀₄Ni₅), mechanochemical synthesis proceeds through three stages:
Ion implantation and thermal evaporation techniques introduce yttrium into chromium matrices to enhance surface properties. Chromium’s high melting point (1,857°C) and low vapor pressure (10⁻⁴ Torr at 1,157°C) necessitate specialized approaches:
Implanted yttrium improves oxidation resistance by forming continuous YCrO₃ scales that suppress oxygen diffusion. In thermal cycling tests (800°C, air), yttrium-modified chromium exhibits parabolic oxidation rates 3× lower than pure chromium. Additionally, yttrium segregation at grain boundaries reduces sulfur-induced embrittlement by forming stable Y-S compounds, enhancing high-temperature ductility [7].
Table 3: Yttrium Implantation/Evaporation Parameters and Outcomes
Technique | Parameters | Modified Layer | Key Improvements |
---|---|---|---|
Ion Implantation | 100 keV, 1×10¹⁷ Y⁺/cm² | 150–200nm depth | Microhardness: +25%; Oxidation resistance: 3× reduction |
Thermal Evaporation | Cr-plated W rods, 1,500°C | 1–5μm coatings | Adherent films; Porosity: <0.5% |
Plasma Immersion | Y target, 500V bias, Ar plasma | Nanocomposite Y-Cr-O | Plasma erosion rate: -40% |
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